molecular formula C9H7F3O B2552297 (2S)-2-[4-(trifluoromethyl)phenyl]oxirane CAS No. 135312-20-8

(2S)-2-[4-(trifluoromethyl)phenyl]oxirane

Cat. No.: B2552297
CAS No.: 135312-20-8
M. Wt: 188.149
InChI Key: KGAKWTQCQUVXEF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[4-(trifluoromethyl)phenyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-(trifluoromethyl)phenyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of (2S)-2-[4-(trifluoromethyl)phenyl]ethene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a three-membered oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[4-(trifluoromethyl)phenyl]oxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Reduction: The compound can be reduced to form alcohols or other derivatives.

    Oxidation: Further oxidation can yield diols or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted alcohols or ethers.

    Reduction: The major products are alcohols.

    Oxidation: The major products are diols or other oxidized derivatives.

Scientific Research Applications

(2S)-2-[4-(trifluoromethyl)phenyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-[4-(trifluoromethyl)phenyl]oxirane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[4-(trifluoromethyl)phenyl]ethene: A precursor in the synthesis of the oxirane compound.

    (2S)-2-[4-(trifluoromethyl)phenyl]ethanol: A reduction product of the oxirane compound.

    (2S)-2-[4-(trifluoromethyl)phenyl]acetaldehyde: An intermediate in various synthetic pathways.

Uniqueness

(2S)-2-[4-(trifluoromethyl)phenyl]oxirane is unique due to the presence of both an oxirane ring and a trifluoromethyl-substituted phenyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAKWTQCQUVXEF-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.